2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a pyrazole moiety attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the nitration of 3,5-dimethyl-1H-pyrazole to introduce the nitro group. This is followed by the alkylation of the pyrazole with an appropriate ethylating agent to obtain the ethyl-substituted pyrazole derivative. The final step involves the acylation of the ethyl-substituted pyrazole with 2,4-dichlorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the pyrazole ring.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution of the chlorine atoms can lead to various substituted benzamide derivatives .
Scientific Research Applications
2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: The compound may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and the pyrazole moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group, which may result in different biological activity.
2,4-dichloro-N-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of both the nitro group and the pyrazole moiety in 2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide makes it unique compared to similar compounds.
Properties
Molecular Formula |
C14H14Cl2N4O3 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H14Cl2N4O3/c1-8-13(20(22)23)9(2)19(18-8)6-5-17-14(21)11-4-3-10(15)7-12(11)16/h3-4,7H,5-6H2,1-2H3,(H,17,21) |
InChI Key |
WXZLECSPSDNIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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